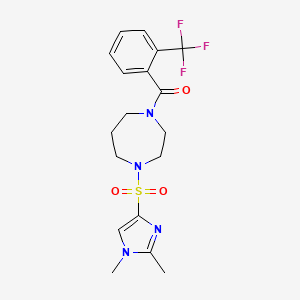
4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” is a chemical compound with the CAS Number 926222-53-9 . It has a molecular weight of 262.65 and a molecular formula of C7H4ClFN4O2S .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” is represented by the formula C7H4ClFN4O2S . This indicates that the molecule is composed of 7 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 4 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” are not fully known. The molecular weight is 262.65 . The boiling point, melting point, density, and flash point are not available .Applications De Recherche Scientifique
Synthesis and Characterization
4-Fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride has been involved in various synthetic pathways, leading to the production of complex molecules with significant properties. For instance, it was utilized in the synthesis of 3-fluorine-4-(1H-tetrazole-5-yl) phenol, characterized by NMR and noted for its unique properties, contributing to diverse chemical applications (Wen Yong-hong, 2012). Additionally, the compound played a role in creating novel benzisoxazole derivatives as antiproliferative agents, indicating the structural importance of the aromatic and heterocyclic moiety in medicinal chemistry (S. Benaka Prasad et al., 2009).
Coordination Networks and NLO Properties
The compound's derivatives have been pivotal in forming coordination networks, demonstrating the influence of substituents on the structures and nonlinear optical (NLO) properties of these networks. For example, a study involving tetrazolate-yl acylamide tectons bearing different-sized substituents, including a variant similar to 4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride, led to the formation of crystalline coordination networks with significant SHG efficiencies, revealing the interplay between substituents, structural topologies, and optical properties (Jian-Zhen Liao et al., 2013).
Radioligands and Imaging Applications
In the field of molecular imaging, derivatives of 4-fluoro-3-(1H-tetrazol-5-yl)benzenesulfonyl chloride have been explored for their potential as radioligands. One study detailed the synthesis of mGluR5 PET radioligands, demonstrating the compound's utility in developing tools for non-invasive brain imaging, thereby contributing to neuroscience and pharmacology (S. Telu et al., 2011).
Crystal Structures and Docking Studies
The compound and its derivatives have been subject to crystallographic studies and docking simulations to understand their interaction within biological systems. For instance, the crystal structure of related tetrazole derivatives was determined, and molecular docking studies were conducted to comprehend the orientation and interaction of molecules within the active site of cyclooxygenase-2 enzyme, indicating the compound's relevance in drug design and medicinal chemistry (B. J. Al-Hourani et al., 2015).
Safety And Hazards
The safety and hazards of “4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride” are not fully known. According to one source, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .
Propriétés
IUPAC Name |
4-fluoro-3-(2H-tetrazol-5-yl)benzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN4O2S/c8-16(14,15)4-1-2-6(9)5(3-4)7-10-12-13-11-7/h1-3H,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZOUUXCUIAFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C2=NNN=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(1H-tetrazol-5-YL)benzenesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2442128.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)
![Ethyl 1-[3-(benzenesulfonyl)-6-chloroquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2442130.png)


![Cyclopentyl-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2442133.png)

![N,N-dimethyl-4-{[(2E)-3-(thiophen-3-yl)prop-2-enamido]methyl}piperidine-1-carboxamide](/img/structure/B2442135.png)

![2-(2-(Dimethylamino)ethyl)-7-fluoro-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2442137.png)
![N-(furan-2-ylmethyl)-4-methyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2442139.png)


![2-[3,5-Dimethyl-4-(oxiran-2-ylmethoxy)pyrazol-1-yl]-4,6-dimethylpyrimidine](/img/structure/B2442145.png)